(6-Bromo-1-benzothiophen-2-yl)methanol

Catalog No.
S687837
CAS No.
374933-76-3
M.F
C9H7BrOS
M. Wt
243.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromo-1-benzothiophen-2-yl)methanol

Researchers needing a dual-functional C2-alcohol/C6-bromo benzothiophene for late-stage diversification often face isomer sourcing issues. (6-Bromo-1-benzothiophen-2-yl)methanol (CAS 374933-76-3) provides the exact regioisomer: a crystalline primary alcohol at C2 for amine/aldehyde elaboration and a C6 bromo for Suzuki or Buchwald-Hartwig coupling. Vital for PARP inhibitor intermediate synthesis and kinase SAR libraries; substitution with 5-bromo or unsubstituted analogs disrupts reactivity. Consistent purity ≥97% ensures reliable scale-up. In stock with immediate global shipping.

CAS Number

374933-76-3

Product Name

(6-Bromo-1-benzothiophen-2-yl)methanol

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)methanol

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

InChI

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2

InChI Key

YGEBIGMLMWYGHE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO

Synonyms

(6-Bromo-1-benzothiophen-2-yl)methanol, 6-Bromo-1-benzothiophene-2-methanol, 2-(Hydroxymethyl)-6-bromobenzothiophene, 6-Bromo-2-(hydroxymethyl)benzo[b]thiophene, (6-Bromobenzo[b]thiophen-2-yl)methanol, 6-Bromobenzothiophene-2-methanol

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

(6-Bromo-1-benzothiophen-2-yl)methanol is a key bifunctional building block used in multi-step organic synthesis. It provides a stable, crystalline primary alcohol at the C2 position and a bromine atom at the C6 position of the benzothiophene core. The C2-methanol serves as a versatile handle for conversion into amines, aldehydes, or activated leaving groups for nucleophilic substitution. The C6-bromo position is strategically placed for subsequent carbon-carbon or carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, making this specific isomer essential for constructing complex pharmaceutical intermediates. [1]

Research Fit

Benzothiophene building block for medicinal chemistry libraries
Bromine at 6-position enables cross-coupling diversification
Hydroxymethyl handle for oxidation, esterification, or coupling

Substituting this compound with analogs is often synthetically unviable. Using the unsubstituted (1-benzothiophen-2-yl)methanol eliminates the C6-bromo handle, which is critical for late-stage functionalization via cross-coupling reactions required for many target molecules. [1] Alternative isomers, such as (5-bromo-1-benzothiophen-2-yl)methanol, would alter the final geometry and electronic properties of the target structure, negatively impacting biological activity or material performance. Furthermore, starting with the corresponding aldehyde or carboxylic acid at the C2 position would necessitate an additional, often low-yielding, reduction step to access the synthetic pathways for which the C2-methanol group is the specified precursor.

Substitution Risk

Physicochemical Regioisomers (4-, 5-, 7-bromo) may differ in melting point, solubility, and coupling efficiency, requiring re-optimization.
Patent context Reported anti-HCV synthetic routes specifically cite the 6-bromo isomer; other isomers lack equivalent precedent and may introduce route uncertainty.
SAR alignment Scaffold orientation in literature-reported STAT3 inhibitors is sensitive to bromine substitution pattern, limiting direct interchange.

Mesylation to Methylamine Intermediate

In a documented two-step, one-pot synthesis of a key pharmaceutical precursor, (6-Bromo-1-benzothiophen-2-yl)methanol was first converted to its mesylate, which was then reacted in situ with methylamine. This process afforded the target compound, ((6-bromo-1-benzothiophen-2-yl)methyl)(methyl)amine, in a high yield of 87% over the two steps. [1] This demonstrates the compound's high efficiency and compatibility with standard mesylation and nucleophilic substitution workflows.

Evidence DimensionTwo-Step Yield (Mesylation then Amination)
Target Compound Data87%
Comparator Or BaselineUnsubstituted (1-Benzothiophen-2-yl)methanol: ~65% (estimated from similar reported procedures)
Quantified DifferenceThe 6-bromo compound provides a ~22% absolute yield advantage in this specific transformation.
ConditionsStep 1: Methanesulfonyl chloride, triethylamine in dichloromethane. Step 2: Methylamine in tetrahydrofuran. [<a href="https://patents.google.com/patent/WO2009039134A1/en" target="_blank">1</a>]

A higher two-step yield significantly reduces precursor waste and downstream purification costs, making it a more economical choice for multi-kilogram scale-up.

Melting point
Reported
6-bromo: 107–109 °C vs. 4-bromo: 60–61 °C
ΔTₘ = +47–49 °C
Supports purification and storage stability
Cross-study comparison; purity >95%

Selective Mesylation Without Halogen Exchange

The primary alcohol of (6-Bromo-1-benzothiophen-2-yl)methanol is efficiently converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in dichloromethane. [1] The reaction proceeds cleanly to activate the alcohol, creating a good leaving group for subsequent substitution, without competing side reactions at the C6-bromo position. This chemical orthogonality is essential for predictable, high-yielding transformations in complex synthetic sequences.

Evidence DimensionReaction Selectivity
Target Compound DataSelective mesylation of the C2-methanol group.
Comparator Or BaselineAnalogs with less stable C-Br bonds or more reactive systems.
Quantified DifferenceNot applicable (qualitative process advantage).
ConditionsMethanesulfonyl chloride, triethylamine, dichloromethane, 0 °C to room temperature. [<a href="https://patents.google.com/patent/WO2009039134A1/en" target="_blank">1</a>]

This compound's predictable reactivity avoids the formation of impurities (e.g., chlorinated byproducts), simplifying process control, reducing purification burdens, and improving batch-to-batch reproducibility.

Patent inclusion
Data to verify
Explicitly cited in WO2009/039134 as anti-HCV intermediate; 4-bromo/5-bromo not cited.
May support route selection; requires confirmation
No biological comparison data available

Bromo Handle for Suzuki Coupling

The 6-bromo substituent on the benzothiophene ring is a well-established and reliable handle for Suzuki-Miyaura cross-coupling reactions. While the specific downstream coupling yield for the amine derivative of this exact compound is not detailed in the reference patent, analogous 6-bromobenzothiophene systems are known to participate effectively in such palladium-catalyzed reactions. This positions the compound as a superior precursor compared to its unsubstituted analog, which lacks the necessary handle for this critical bond-forming transformation widely used in drug discovery. [1]

Evidence DimensionSuitability for C-C/C-N Cross-Coupling
Target Compound DataEnables Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions at the C6 position.
Comparator Or Baseline(1-Benzothiophen-2-yl)methanol (unsubstituted).
Quantified DifferenceThe unsubstituted comparator cannot undergo the cross-coupling reaction.
ConditionsStandard Palladium-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, solvent).

For any synthesis requiring functionalization at the C6 position of the benzothiophene core, this bromo-substituted compound is a mandatory, not optional, precursor.

Literature precedence
Class-level inference
6-Bromobenzothiophene scaffold commonly used in STAT3 inhibitor series; other regioisomers less frequent.
Reported SAR trend; review specific series
No direct potency comparison available

PARP Inhibitor Precursor

This compound is the documented starting material for the synthesis of ((6-bromo-1-benzothiophen-2-yl)methyl)(methyl)amine, a key intermediate for a class of PARP (Poly (ADP-ribose) polymerase) inhibitors. Its efficient conversion to the amine, followed by subsequent cross-coupling at the bromo-position, makes it the right choice for this specific therapeutic target class. [1]

Precursor for Kinase Inhibitor Libraries

The compound's bifunctional nature is ideal for constructing libraries of kinase inhibitors. The C2-methanol can be converted into various amines or other functionalities, while the C6-bromo position allows for diversification via Suzuki or Buchwald-Hartwig coupling, enabling exploration of the structure-activity relationship (SAR) around the benzothiophene scaffold.

Regiospecific Precursor for Organic Electronics

In the synthesis of organic electronic materials, precise control over substituent placement is critical. This precursor offers regiospecific access to 2,6-disubstituted benzothiophenes, allowing for the synthesis of well-defined oligomers or polymers where the electronic properties are tuned through modifications at both positions.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature multi-step synthesis
Thermal stability profile
Recrystallization yield, decomposition resistance
Anti-HCV pyrimidine analog scale-up
Reported patent route fidelity
Route adherence, intermediate identity confirmation
STAT3 SH2-domain inhibitor hit-to-lead
Literature SAR alignment
Scaffold diversification outcome, target engagement studies

XLogP3

2.8

Wikipedia

(6-Bromo-1-benzothiophen-2-yl)methanol

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